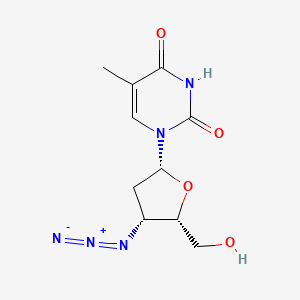

AZT (threo)

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOMLICNUCNMMY-BWZBUEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224710 | |

| Record name | AZT (threo) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73971-82-1 | |

| Record name | AZT (threo) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073971821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZT (threo) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-EPIZIDOVUDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P26XQA0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Zidovudine Action

Intracellular Phosphorylation and Bioactivation of Zidovudine (B1683550)

Zidovudine undergoes a three-step intracellular phosphorylation process to yield its active triphosphate form, AZT-TP. pharmgkb.orgnih.govasm.orgpediatriconcall.comnih.gov This metabolic activation occurs within host cells, particularly lymphocytes. pharmgkb.orgnih.gov

The initial phosphorylation of zidovudine to zidovudine monophosphate (AZT-MP) is primarily catalyzed by the cellular enzyme thymidine (B127349) kinase 1. pharmgkb.orgnih.govnih.govnih.gov AZT-MP is then converted to zidovudine diphosphate (B83284) (AZT-DP) by thymidylate kinase. pharmgkb.orgnih.govnih.govnih.gov This step, catalyzed by thymidylate kinase, is considered the rate-limiting step in the phosphorylation pathway. pharmgkb.orgnih.govasm.orgnih.govnih.govmicrobiologyresearch.org Finally, AZT-DP is phosphorylated to the active metabolite, AZT-TP, by nucleoside diphosphate kinase. pharmgkb.orgnih.govnih.govnih.govnih.gov

Research has shown that intracellular concentrations of AZT-TP correlate with antiviral activity. nih.gov Studies in peripheral blood mononuclear cells (PBMCs) from patients receiving AZT have measured the intracellular concentrations of AZT and its phosphorylated metabolites, demonstrating the conversion process in vivo. psu.edu

Inhibition of Viral Reverse Transcriptase

AZT-TP exerts its antiviral effect by targeting the HIV-1 reverse transcriptase (RT), an enzyme essential for the virus to convert its RNA genome into DNA. drugbank.comwikipedia.orgmdpi.comasm.org

Competitive Binding and DNA Chain Termination by Zidovudine Triphosphate

AZT-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase by competing with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the enzyme's active site. pharmgkb.orgdrugbank.comnih.govmaynoothuniversity.iemaynoothuniversity.ie Due to its structural similarity to dTTP, AZT-TP can be incorporated into the growing viral DNA chain by reverse transcriptase. pharmgkb.orgdrugbank.comncats.iomdpi.com

However, unlike dTTP, AZT-TP lacks a hydroxyl group at the 3' position of the deoxyribose sugar. pharmgkb.orgnih.govncats.io The presence of this azido (B1232118) group at the 3' position prevents the formation of the phosphodiester bond required for the addition of the next nucleotide. pharmgkb.orgnih.govncats.io This results in the termination of the growing viral DNA chain, halting the process of reverse transcription and preventing the synthesis of proviral DNA. pharmgkb.orgnih.govdrugbank.comnih.govpediatriconcall.comncats.iowikipedia.orgmdpi.commaynoothuniversity.iemaynoothuniversity.iewikipedia.orgacs.org

The incorporation of AZT-MP into the DNA chain leads to chain termination. nih.gov Both competitive inhibition with dTTP and chain termination are considered important mechanisms for the inhibition of HIV replication. nih.govasm.org

Specificity and Affinity for HIV Reverse Transcriptase

A key aspect of zidovudine's effectiveness is its selective affinity for HIV reverse transcriptase compared to human DNA polymerases. pharmgkb.orgnih.govwikipedia.org This selective affinity allows AZT-TP to preferentially inhibit viral DNA synthesis while minimizing inhibition of host cellular DNA replication. nih.govwikipedia.org

Studies have investigated the binding affinity of AZT-TP to HIV reverse transcriptase. While the apparent affinity of AZT-TP to the RT-primer/template complex can be similar to that of dTTP, the rate of addition of AZT-TP may be reduced compared to dTTP. acs.org This suggests that AZT-TP does not necessarily have a competitive advantage over dTTP during incorporation with wild-type RT. acs.org

HIV can develop resistance to AZT through mutations in the reverse transcriptase enzyme. wikipedia.orgembopress.org These mutations, often referred to as thymidine analog mutations (TAMs), can enhance the ability of the mutant RT to excise incorporated AZT-MP from the primer terminus, often using ATP as a pyrophosphate donor. wikipedia.orgembopress.orgnih.govrcsb.org This excision effectively "unblocks" the DNA chain, allowing reverse transcription to continue despite the initial incorporation of AZT-MP. wikipedia.orgrcsb.org AZT-resistant RT can have a higher binding affinity for the excision product (AZTppppA) than for AZT-TP as a substrate. nih.gov

Interactions with Host Cellular Polymerases

While AZT-TP exhibits selective toxicity towards HIV reverse transcriptase, it can also interact with host cellular DNA polymerases, particularly at higher concentrations. drugbank.compediatriconcall.comwikipedia.orgnatap.org

Inhibition of Mammalian DNA Polymerases (e.g., alpha, gamma)

AZT-TP is a weak inhibitor of certain mammalian DNA polymerases, including DNA polymerase alpha (DNA pol α) and DNA polymerase gamma (DNA pol γ). drugbank.compediatriconcall.comnatap.org DNA polymerase alpha is involved in nuclear DNA replication, while DNA polymerase gamma is the sole polymerase responsible for replicating mitochondrial DNA. natap.org

Although AZT-TP can inhibit DNA pol α at very high doses, AZT generally has a significantly greater affinity for HIV reverse transcriptase (approximately 100-fold higher) than for human DNA polymerases involved in cell division. wikipedia.org This selectivity contributes to its ability to inhibit HIV replication without severely affecting the function of uninfected cells. wikipedia.org

Impact on Mitochondrial DNA Replication and Function

Inhibition of mitochondrial DNA polymerase gamma by AZT-TP is a significant factor contributing to the mitochondrial toxicity observed with zidovudine therapy. pharmgkb.orgwikipedia.orgnatap.orgresearchgate.netahajournals.orgahajournals.orgoup.com Interference with mitochondrial DNA replication by AZT-TP can lead to a decrease in mitochondrial DNA copy number and subsequent mitochondrial dysfunction. pharmgkb.orgresearchgate.netoup.com This can disrupt energy metabolism and has been associated with various adverse effects, including myopathy and lactic acidosis. pharmgkb.orgwikipedia.org

Studies have shown that AZT-TP can inhibit mitochondrial DNA polymerase gamma in vitro with mixed kinetics, exhibiting both competitive and noncompetitive inhibition. ahajournals.orgahajournals.org The inhibition constants (Ki and Ki') for mitochondrial DNA polymerase gamma are higher than those for HIV reverse transcriptase but lower than those for other cellular DNA polymerases. ahajournals.orgahajournals.org

However, some research suggests that the mitochondrial toxicity of AZT may involve mechanisms beyond direct strand termination of mitochondrial DNA replication by inhibiting DNA polymerase gamma. plos.org Some studies have found little to no significant inhibition of human mitochondrial DNA replication by AZT in vitro, and clinical data sometimes appear at odds with the hypothesis that direct polymerase gamma inhibition is the primary cause of toxicity. plos.orgnih.govoup.com An alternative hypothesis suggests that AZT may inhibit thymidine phosphorylation, leading to depletion of mitochondrial TTP pools, which in turn could affect mitochondrial DNA replication and lead to depletion. nih.govnih.gov

The effect of AZT on mitochondrial DNA levels can vary depending on the tissue and experimental conditions. Some studies have shown a decrease in mitochondrial DNA copy number, while others have observed no significant change or even a slight increase. researchgate.netplos.orgnih.govasm.org

Here is a table summarizing some of the key kinetic parameters related to AZT-TP interaction with relevant enzymes:

| Enzyme | Substrate/Inhibitor | Parameter | Value (approximate) | Reference |

| HIV-1 Reverse Transcriptase | AZT-TP | EC50 | 0.01 µM | ncats.ioasm.org |

| HIV-1 Reverse Transcriptase | AZT-TP | Ki | Varied | acs.org |

| HIV-1 Reverse Transcriptase | dTTP | Km | Varied | acs.org |

| Human DNA Polymerase gamma (bovine cardiac) | AZT-TP | Competitive Ki | 1.8 µmol/L | ahajournals.orgahajournals.org |

| Human DNA Polymerase gamma (bovine cardiac) | AZT-TP | Noncompetitive Ki' | 6.8 µmol/L | ahajournals.orgahajournals.org |

| Human DNA Polymerase gamma | dTTP | Km | 0.8 µmol/L | ahajournals.org |

| Human DNA Polymerase alpha | AZT-TP | Inhibition | Weak | drugbank.compediatriconcall.comncats.ionatap.org |

| Human DNA Polymerase beta | AZT-TP | Inhibition | Can be inhibited in vitro | natap.org |

| Human DNA Polymerase delta | AZT-TP | Inhibition | Insensitive | natap.org |

| Human DNA Polymerase epsilon | AZT-TP | Inhibition | Insensitive | natap.org |

Pharmacokinetic and Pharmacodynamic Investigations of Zidovudine

Absorption and Distribution Studies

Following administration, zidovudine (B1683550) is absorbed and distributed throughout the body. ontosight.ai

Bioavailability Research

Zidovudine is rapidly absorbed from the gastrointestinal tract after oral administration. drugbank.comontosight.ai However, it undergoes significant first-pass metabolism, resulting in an absolute oral bioavailability typically ranging from 60% to 70% in adults. drugbank.commedwinpublishers.comontosight.ai Studies have reported bioavailability values around 64% after oral administration. medwinpublishers.com In neonates, bioavailability can be higher, approximately 89% in those up to 14 days of age, decreasing to around 61% to 65% in older neonates and children. drugbank.com Administration with a high-fat meal may decrease the rate and extent of absorption. drugbank.com Intravenous administration results in 100% bioavailability. iarc.fr

| Route of Administration | Absolute Bioavailability (%) |

|---|---|

| Oral | 60-70 (Adults) ontosight.ai |

| Oral | ~64 (Adults) medwinpublishers.com |

| Oral (Neonates < 14 days) | ~89 drugbank.com |

| Oral (Neonates > 14 days) | ~61 drugbank.com |

| Oral (Children 3 mo-12 yrs) | ~65 drugbank.com |

| Intravenous | 100 iarc.fr |

Tissue Distribution Profiles

Once absorbed, zidovudine is widely distributed. ontosight.ai Studies in rats showed rapid absorption and distribution into all tissues, with peak concentrations observed by 15 minutes post-dose. iarc.fr In rats, concentrations of zidovudine and its metabolites were similar to or higher than plasma levels in most tissues, with the exception of the brain and testes where lower concentrations were observed. nih.gov In mice, the highest concentrations were found in the kidney and muscle, while the lowest were in the thymus, lymph nodes, and brain. iarc.fr Zidovudine has been found in various body fluids and tissues, including plasma, saliva, semen, breast milk, and cerebrospinal fluid (CSF). iarc.frhiv.gov Protein binding of zidovudine in plasma is reported to be between 30% and 38%. wikipedia.orgmedwinpublishers.comamazonaws.com

| Tissue/Fluid | Concentration Relative to Plasma |

|---|---|

| Kidney | Higher (in mice) iarc.fr |

| Muscle | Higher (in mice) iarc.fr |

| Thymus | Lower (in mice) iarc.fr |

| Lymph nodes | Lower (in mice) iarc.fr |

| Brain | Lower (in mice, rats) iarc.frnih.gov |

| Testes | Lower (in rats) nih.gov |

| Stomach | Higher (in rats) nih.gov |

| Intestine | Higher (in rats) nih.gov |

| Liver | Higher (in rats) nih.gov |

| Spleen | Higher (in rats) nih.gov |

| Adrenals | Higher (in rats) nih.gov |

| Heart | Similar (in rats) nih.gov |

| Lung | Similar (in rats) nih.gov |

| Bone | Similar (in rats) nih.gov |

| Skin | Similar (in rats) nih.gov |

| Semen | Higher (Semen:Plasma ratio ~5.9) amazonaws.com |

| Breast Milk | Variable (Milk:Plasma ratio 0.44-1.35) hiv.gov |

| Cerebrospinal Fluid | Lower (CSF:Plasma ratio ~0.5) amazonaws.com |

Placental Transmission and Fetal Exposure

Zidovudine is known to cross the human placenta rapidly. hiv.govdrugs.comasu.edu Studies have shown high placental transfer, with cord blood-to-maternal plasma ratios at delivery reported to be approximately 0.80. hiv.govdrugs.com The ratio of zidovudine in amniotic fluid to maternal plasma is approximately 1.5. hiv.gov Fetal exposure to zidovudine has been observed following maternal administration. nih.gov Research indicates that intravenous infusion during labor can lead to higher fetal exposure compared to oral administration. nih.gov

Central Nervous System Penetration and Cerebrospinal Fluid Levels

Zidovudine penetrates the central nervous system (CNS) and reaches therapeutic concentrations in the CSF, which is significant given the neurological manifestations of HIV. ontosight.ai While it crosses the blood-brain barrier, its concentration in CSF may be lower than in plasma, with CSF:plasma ratios reported around 0.5. iarc.framazonaws.com Penetration of zidovudine into the CSF appears to be dose-independent. nih.govnih.gov CSF concentrations of zidovudine show less fluctuation over time compared to plasma levels, which can exhibit significant variability. nih.gov The CSF/plasma ratio can increase over time due to the faster decline of plasma concentrations. nih.gov It is noted that the CSF/plasma ratio may not be an ideal marker for drug penetration into the CSF. nih.gov

Metabolism and Elimination Pathways

Zidovudine is primarily metabolized in the liver and eliminated through the kidneys. ontosight.ai

Hepatic Glucuronidation and Metabolite Identification

The major metabolic pathway for zidovudine is hepatic glucuronidation, primarily catalyzed by the enzyme uridine (B1682114) 5'-diphosphoglucuronosyltransferase (UGT), particularly UGT2B7 and UGT1A9. scielo.briarc.frontosight.aihiv-druginteractions.orgresearchgate.net This process converts zidovudine to its main inactive metabolite, 3'-azido-3'-deoxy-5'-O-α-D-glucopyranosyl-thymidine (also known as zidovudine glucuronide or GZDV). iarc.frontosight.ainih.govpharmgkb.org This glucuronide metabolite accounts for the elimination of about 65% to 75% of the total dose. iarc.fr

Another metabolic pathway involves the hepatic 3'-reduction of the azide (B81097) moiety to form 3'-amino-3'-deoxythymidine (B22303) (AMT). nih.gov AMT is considered a minor elimination pathway. nih.gov A small amount of AMT glucuronide may also be formed. nih.gov

Approximately 95% of a total dose of zidovudine is recovered in the urine, with 15% to 20% as unchanged drug and the majority as the glucuronide metabolite. iarc.fr After intravenous dosing, about 29% of the dose is excreted unchanged in urine and about 45% as GZDV. drugbank.com After oral dosing, approximately 14% and 75% of the dose are recovered in urine as unchanged zidovudine and GZDV, respectively. asm.org Renal clearance of zidovudine exceeds creatinine (B1669602) clearance, suggesting significant tubular secretion. amazonaws.com Biliary excretion also contributes to zidovudine disposition, with at least 7% of a parenteral dose secreted in bile, primarily as the glucuronide metabolite, which may be a source of fecal AMT. nih.gov The major fecal metabolite is AMT. iarc.fr

| Metabolite | Pathway | Primary Location | Excretion Route | Contribution to Elimination |

|---|---|---|---|---|

| 3'-azido-3'-deoxy-5'-O-α-D-glucopyranosyl-thymidine (GZDV) | Hepatic Glucuronidation | Liver | Urine, Bile | 65-75% of total dose iarc.fr |

| 3'-amino-3'-deoxythymidine (AMT) | Hepatic 3'-reduction of azide | Liver | Urine, Feces | Minor nih.gov |

| AMT glucuronide | Glucuronidation of AMT | ? | ? | Small amount nih.gov |

Renal Clearance and Excretion of Zidovudine and its Metabolites

Renal clearance is a significant route of elimination for zidovudine and its metabolites. Zidovudine is primarily eliminated from the body following hepatic metabolism, with subsequent renal excretion of the parent compound and metabolites. viivhealthcare.comfda.gov The major metabolite of zidovudine is 3'-azido-3'-deoxy-5'-O-beta-D-glucopyranuronosylthymidine (GZDV), an inactive glucuronide conjugate. drugbank.comfda.gov

Studies have shown that approximately 14% to 18% of an administered zidovudine dose is recovered in the urine as unchanged drug following oral or intravenous administration. fda.gov The majority of the dose, around 60% to 74%, is excreted in the urine in the form of the glucuronide metabolite, GZDV. fda.govpharmgkb.org This indicates that glucuronidation is the predominant metabolic pathway influencing urinary excretion. pharmgkb.org

Renal clearance of unchanged zidovudine significantly exceeds creatinine clearance, suggesting that active tubular secretion plays a substantial role in its elimination. amazonaws.comgskstatic.com The renal clearance rate for zidovudine has been reported to be around 12 L/h, while that of GZDV is approximately 18 L/h. iarc.fr

Transporters belonging to the ATP-binding cassette (ABC) family, including ABCB1 (MDR1), ABCC4 (MRP4), ABCC5 (MRP5), and ABCG2 (BCRP), have been implicated in the renal clearance of zidovudine. drugbank.compharmgkb.org These transporters can efflux both NRTIs and their monophosphates from intracellular compartments. pharmgkb.org

Data on the urinary recovery of zidovudine and its major metabolite are summarized in the table below:

| Compound | Percentage of Dose Recovered in Urine (Oral Administration) | Percentage of Dose Recovered in Urine (IV Administration) |

| Zidovudine | 14% fda.gov | 18% fda.gov |

| GZDV | 74% fda.gov | 60% fda.gov |

A second metabolite, 3'-amino-3'-deoxythymidine (AMT), has also been identified in plasma following intravenous administration, with an AUC approximately one-fifth of the zidovudine AUC. fda.gov

Pharmacokinetic Variability and Modulating Factors

The pharmacokinetics of zidovudine can exhibit significant variability among individuals, influenced by factors such as organ function and genetic polymorphisms. iarc.fr

Influence of Organ Function (Hepatic and Renal Impairment)

Hepatic impairment can affect zidovudine pharmacokinetics due to its primary elimination via hepatic metabolism, specifically glucuronidation. fda.gov Limited data in patients with cirrhosis suggest that accumulation of zidovudine may occur in the presence of hepatic impairment due to decreased glucuronidation. viivhealthcare.comamazonaws.com While it is expected that zidovudine clearance would be decreased and plasma concentrations increased in patients with hepatic impairment, there is insufficient data to provide specific dose adjustment recommendations based solely on hepatic function. fda.govniph.go.jp

Renal impairment significantly impacts the pharmacokinetics of both zidovudine and its major metabolite, GZDV. In patients with severe renal impairment, apparent oral zidovudine clearance is approximately 50% of that observed in subjects with normal renal function. fda.govamazonaws.comniph.go.jp This decreased clearance leads to increased zidovudine plasma concentrations and a higher area under the concentration-time curve (AUC). viivhealthcare.comfda.govnih.gov

Studies in patients with severe renal impairment (creatinine clearance 6 to 31 mL/min) showed that zidovudine AUC was approximately 3100 ± 300 ng•h/mL compared to 1400 ± 200 ng•h/mL in control subjects with normal renal function. fda.gov The half-life of zidovudine was also slightly increased in these patients (1.4 ± 0.1 h) compared to controls (1.0 ± 0.2 h). fda.gov

The accumulation of the major glucuronide metabolite, GZDV, is substantial in patients with renal failure compared to healthy volunteers. viivhealthcare.com In uremic patients, GZDV concentrations are markedly increased, with AUC values significantly higher than in healthy subjects. nih.govnih.gov The decreased renal clearance of GZDV leads to a prolonged half-life for the metabolite. nih.govnih.gov

The impact of renal impairment on zidovudine and GZDV pharmacokinetic parameters is illustrated in the table below:

| Parameter | Zidovudine (Control Subjects, n=6) | Zidovudine (Renal Impairment, n=14) | GZDV (Control Subjects, n=6) | GZDV (Uraemic, n=19) |

| AUC (µmol•hr/L) | 5.2 ± 0.6 nih.gov | 11.7 ± 1.1 nih.gov | 23.7 ± 1.9 nih.gov | 402.9 ± 88.6 nih.gov |

| AUC (ng•h/mL) | 1400 ± 200 fda.gov | 3100 ± 300 fda.gov | - | - |

| Half-life (hr) | 1.0 ± 0.2 viivhealthcare.comfda.gov | 1.4 ± 0.1 viivhealthcare.comfda.gov | 0.9 ± 0.1 viivhealthcare.comnih.gov | 8.0 ± 2.0 viivhealthcare.comnih.gov |

| Renal Clearance (mL/min) | 220 ± 58 nih.gov | 16 ± 2 nih.gov | 331 ± 42 nih.gov | 27 ± 3 nih.gov |

Hemodialysis and peritoneal dialysis appear to have a negligible effect on the removal of zidovudine itself, while GZDV elimination is enhanced by these procedures. viivhealthcare.comfda.govgskstatic.comniph.go.jpnih.gov

Pharmacogenomic Determinants of Zidovudine Pharmacokinetics

Genetic variations can influence the pharmacokinetics of zidovudine, particularly in the enzymes and transporters involved in its metabolism and disposition. Zidovudine is primarily metabolized by glucuronidation, mainly catalyzed by UDP-glucuronosyltransferase 2B7 (UGT2B7). drugbank.comnih.govpharmgkb.orgnih.gov

Polymorphisms in the UGT2B7 gene have been associated with variations in zidovudine clearance. One study reported that carriers of the UGT2B71c (rs28365062) allele had significantly higher oral zidovudine clearance compared to non-carriers. nih.govpharmgkb.orgnih.gov Specifically, UGT2B71c carriers showed a 196% higher mean oral clearance, a 57% lower mean AUC, and a 67% shorter mean elimination half-life for zidovudine. nih.gov This suggests that genetic variation in UGT2B7 can influence the rate of zidovudine glucuronidation and subsequent elimination. nih.govpharmgkb.org

Genetic variations in drug transporters have also been implicated in zidovudine pharmacokinetics. Transporters such as ABCB1, ABCC4, ABCC5, and ABCG2 are involved in the clearance of zidovudine. drugbank.comnih.govpharmgkb.org A pilot study observed a trend for elevated intracellular zidovudine triphosphates in carriers of the ABCC4 G3724A (rs11568695) variant, with a 49% higher median ZDV-triphosphate concentration in individuals with at least one variant allele compared to those with the wild type. nih.govpharmgkb.org Additionally, ABCB1 (rs2032582) genotype-dependent changes in HIV RNA reduction were observed in the same study. nih.govpharmgkb.org

While research into the pharmacogenomics of zidovudine is ongoing, these findings indicate that genetic variations in genes encoding metabolizing enzymes like UGT2B7 and transporters like ABCC4 and ABCB1 can influence zidovudine pharmacokinetics and potentially impact clinical outcomes. nih.govpharmgkb.org Further studies in larger patient cohorts are needed to fully validate and understand the role of these pharmacogenomic factors. nih.govpharmgkb.org

Mechanisms of Antiviral Resistance to Zidovudine

Identification and Characterization of Viral Reverse Transcriptase Mutations

Resistance to AZT is strongly associated with the accumulation of specific mutations in the HIV-1 pol gene, which encodes for reverse transcriptase. nih.gov These mutations are often referred to as thymidine (B127349) analog mutations (TAMs) because they are selected for by zidovudine (B1683550) and stavudine (B1682478), another thymidine analog. nih.govresearchgate.net

Thymidine Analog Mutations (TAMs) Associated with Zidovudine Resistance

TAMs are a set of mutations in HIV-1 RT that confer resistance to zidovudine and can also lead to cross-resistance to other NRTIs. nih.govoup.com The development of high-level zidovudine resistance typically involves the sequential acquisition of several TAMs. nih.govacs.org These mutations generally fall into two main patterns or pathways, although overlap can occur. nih.govnih.govasm.org

Table 1: Common Thymidine Analog Mutations (TAMs) Associated with Zidovudine Resistance

| Mutation | Associated Pathway (Common) | Primary Mechanism Contribution |

| M41L | TAM-1 | Enhances excision of AZTMP, helps restore polymerization activity. asm.orgrutgers.edu |

| D67N | TAM-2 | Enhances ATP-dependent excision. nih.govnih.gov |

| K70R | TAM-2 | Enhances ATP-dependent excision, often an early mutation. nih.govnih.govpnas.org |

| L210W | TAM-1 | Enhances excision, particularly at low ATP concentrations. asm.orgrutgers.edu |

| T215Y/F | TAM-1 (T215Y), TAM-2 (T215F) | Key mutations for excision, enhance ATP binding. asm.orgpnas.orgembopress.org |

| K219Q/E/N | TAM-2 (K219Q/E) | Contribute to AZT resistance when present with other TAMs. stanford.edu |

Note: This table summarizes common associations and primary roles based on research findings. The presence and impact of mutations can vary depending on the viral background and the presence of other mutations.

Role of Specific Mutations (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E/N)

Specific TAMs play distinct roles in conferring zidovudine resistance. The T215Y/F mutations are considered key primary mutations in the development of AZT resistance, significantly reducing susceptibility. asm.orgpnas.org T215Y alone can reduce AZT susceptibility approximately 16-fold. pnas.org These mutations, particularly T215Y, are often the first to emerge in patients receiving AZT therapy. pnas.orgpnas.org

Other mutations, such as M41L and L210W, frequently accompany T215Y and contribute to higher levels of resistance. asm.org M41L appears to help restore the DNA polymerization activity that might be negatively impacted by T215Y and also enhances AZTMP excision. asm.orgrutgers.edu L210W similarly enhances excision, especially when ATP concentrations are low. asm.orgrutgers.edu

Mutations like D67N and K70R are also significant TAMs. nih.gov K70R is often an early mutation observed with AZT treatment. pnas.org These mutations, along with T215F and K219Q/E, are part of a different TAM pathway compared to the M41L/L210W/T215Y pathway. nih.govasm.org D67N and K70R have been shown to increase the rate of RT-catalyzed pyrophosphorolysis at physiological pyrophosphate levels. nih.gov K219Q/E mutations contribute to AZT resistance when present alongside other TAMs. stanford.edu

The accumulation of multiple TAMs generally leads to higher levels of zidovudine resistance and broader cross-resistance to other NRTIs. nih.goviasusa.org

Biochemical Pathways Conferring Resistance

The primary biochemical mechanism of high-level zidovudine resistance in HIV-1 is not due to reduced incorporation of AZTTP but rather an enhanced ability of the mutant RT to remove the incorporated AZTMP from the primer terminus. nih.govmdpi.com This is achieved through a process analogous to pyrophosphorolysis. nih.gov

ATP-Dependent Excision of Incorporated Zidovudine Monophosphate (AZTMP)

The most common mechanism of AZT resistance involves the ATP-dependent excision of the incorporated AZTMP from the 3' end of the nascent viral DNA primer. plos.orgasm.orgasm.orgembopress.orgmdpi.comresearchgate.net This reaction effectively "unblocks" the primer, allowing reverse transcription to continue despite the initial incorporation of the chain-terminating analog. nih.govcapes.gov.br

In this process, ATP acts as a pyrophosphate donor. pnas.orgembopress.orgmdpi.com The γ-phosphate of ATP attacks the phosphodiester bond linking the incorporated AZTMP to the primer terminus. pnas.orgmdpi.com This reaction results in the removal of AZTMP as a dinucleoside tetraphosphate (B8577671), specifically AZT adenosine (B11128) dinucleoside tetraphosphate (AZTppppA), and regenerates a free 3'-OH group on the primer, which can then be extended by RT using natural deoxynucleoside triphosphates (dNTPs). embopress.orgmdpi.comresearchgate.net

Mutations like T215Y/F and K70R enhance the ability of RT to bind ATP, thereby facilitating this excision reaction. asm.orgembopress.orgresearchgate.net Structural studies suggest that the aromatic side chains of tyrosine or phenylalanine at position 215 can stabilize the ATP molecule in the binding pocket through stacking interactions, favoring the excision of AZTMP. pnas.orgresearchgate.net

Discrimination Mechanisms in Nucleoside Triphosphate Incorporation

While ATP-dependent excision is the dominant mechanism for AZT resistance in HIV-1, another mechanism contributing to NRTI resistance in general is the ability of mutant RT to discriminate against the incorporation of the NRTI triphosphate (NRTITP) in favor of the natural dNTP substrate. plos.orgnih.govasm.org This can occur through active exclusion, involving steric hindrance, or passive exclusion, where the mutation alters the binding affinity such that the natural dNTP is a much better substrate. asm.org

In the context of AZT resistance, the Q151M mutation, often part of a complex of mutations (A62V, V75I, F77L, F116Y, and Q151M), has been associated with reduced incorporation of AZTTP rather than enhanced excision of AZTMP. plos.orgasm.org This complex allows the mutant RT to preferentially select and incorporate normal dNTPs over NRTI-TPs like AZTTP, while retaining sufficient polymerase activity. asm.org However, this mechanism is less common for high-level AZT resistance in HIV-1 compared to the excision pathway. plos.orgasm.org

Pyrophosphorolysis and Primer Unblocking Activities

The ATP-dependent excision mechanism is functionally similar to pyrophosphorolysis, which is the reverse reaction of DNA polymerization, where pyrophosphate (PPᵢ) can cleave the phosphodiester bond. nih.govnih.gov In the case of AZT resistance, the enhanced removal of the incorporated AZTMP is often referred to as primer unblocking. nih.govcapes.gov.br

Studies have shown that AZT-resistant RT mutants exhibit an enhanced ability to remove AZTMP from blocked primers using either PPᵢ or ATP as the pyrophosphate donor. nih.govnih.gov While both can facilitate the reaction in vitro, ATP is considered the more physiologically relevant donor due to its intracellular concentration. mdpi.com The increased rate of this primer unblocking reaction allows the virus to overcome the chain termination caused by AZTMP incorporation and continue synthesizing viral DNA. nih.govpnas.org

Table 2: Biochemical Mechanisms of AZT Resistance

| Mechanism | Description | Key Mutations Involved (Primary for AZT) | Pyrophosphate Donor | Outcome |

| ATP-Dependent Excision (Primer Unblocking) | Enhanced removal of incorporated AZTMP from the primer terminus using ATP as the pyrophosphate donor. embopress.orgmdpi.com | TAMs (M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) stanford.eduasm.org | ATP | Unblocks primer, allows DNA synthesis to continue. nih.govcapes.gov.br |

| Discrimination (Reduced Incorporation) (Less common for high-level AZT resistance in HIV-1) | Mutant RT preferentially incorporates natural dNTPs over AZTTP. plos.orgnih.govasm.org | Q151M complex plos.orgasm.org | Not applicable | Reduced incorporation of chain terminator. asm.org |

The development of resistance to AZT is a dynamic process driven by selective pressure from the drug, leading to the evolution of RT variants with altered enzymatic properties that favor viral DNA synthesis in the presence of the inhibitor. nih.govpnas.org

Dynamics of Resistance Development in Viral Populations

The development of AZT resistance in HIV-1 viral populations is a dynamic evolutionary process driven by high viral replication rates, high mutation rates of RT, and selective pressure from the drug. pnas.org In the presence of AZT, resistant variants that pre-exist as a minor component of the viral quasispecies or arise de novo through mutation gain a selective advantage and outcompete the drug-sensitive wild-type virus. nih.gov

Mathematical models and clinical observations have described the dynamics of resistance emergence. Before therapy, mutation maintains a small pool of resistant mutants, typically at very low levels due to being outcompeted by more fit sensitive strains in the absence of drug pressure. nih.gov When AZT therapy begins, there is an initial decline in viral load as the sensitive strains are suppressed. researchgate.netelifesciences.orgharvard.edu This creates an environment where resistant strains have a competitive advantage. nih.gov

The emergence of resistance is often characterized by the sequential accumulation of mutations. pnas.orgjwatch.org For AZT, the K70R mutation is frequently one of the first to emerge, followed by mutations at codon 215 (T215Y/F). pnas.org The emergence of T215Y/F often requires a double-nucleotide mutation, which can explain its slower appearance compared to K70R. pnas.orgpnas.org Other TAMs then accumulate, leading to increasing levels of resistance. nih.govpnas.org

The dynamics can be influenced by the specific mutations present. For instance, viruses with unusual amino acid substitutions at codon 215, such as 215D or 215C, which are found in some treatment-naïve individuals, can acquire the T215Y mutation more rapidly than viruses with the wild-type T215, potentially increasing the risk of developing AZT resistance. pnas.org

The fitness of resistant variants also plays a role in their dynamics. Some AZT resistance mutations can impose a fitness cost on the virus in the absence of the drug, reducing its replication capacity. capes.gov.br For example, the 41-70 double mutant has been found to be a particularly poor replicating virus. capes.gov.br However, the accumulation of additional mutations, such as T215, can restore the replication capacity of these resistant variants. capes.gov.br This interplay between drug resistance and viral fitness shapes the dynamics of the viral population under drug pressure and during treatment interruptions. nih.govcapes.gov.brasm.org

In the context of combination therapy, the dynamics become more complex, with different drugs selecting for different resistance pathways and influencing the emergence of cross-resistance. jwatch.orgpenta-id.org For example, the co-administration of AZT with other NRTIs like 3TC can alter the resistance pathway selected compared to AZT monotherapy or therapy with 3TC alone. penta-id.org

Over time, particularly with prolonged monotherapy, the viral population can rebound despite continued treatment due to the selection and outgrowth of resistant strains. researchgate.netelifesciences.orgharvard.edu This resurgence of viral replication is associated with the rise in frequency of resistant strains that are at a competitive advantage in the presence of the drug. nih.gov

| Timepoint (Relative) | Viral Population Composition (Illustrative) | Notes |

| Before Therapy | Predominantly drug-sensitive wild-type | Small pool of pre-existing resistant mutants at low frequency. nih.gov |

| Early Therapy | Decline in total viral load | Sensitive strains suppressed; Resistant strains gain advantage. nih.govresearchgate.net |

| During Therapy (Later) | Increase in frequency of resistant strains | Accumulation of resistance mutations (e.g., TAMs). pnas.org Viral rebound may occur. researchgate.netelifesciences.orgharvard.edu |

| After Therapy Interruption | Reversion towards wild-type may occur | Fitness cost of resistance mutations can lead to decline of resistant strains in the absence of drug pressure. capes.gov.brasm.org |

Cellular and Systemic Toxicological Profiles of Zidovudine

Mitochondrial Toxicity and Associated Pathologies

Mitochondrial dysfunction is a significant aspect of zidovudine (B1683550) toxicity, contributing to conditions such as myopathy, hepatotoxicity, cardiomyopathy, and neuropathy. karger.comhiv.govnih.govfrontiersin.org This toxicity is linked to the interference of AZT with mitochondrial function and integrity. karger.comnih.govresearchgate.netoup.com

Mechanisms of Mitochondrial DNA Depletion

One of the primary mechanisms hypothesized for AZT-induced mitochondrial toxicity is the depletion of mitochondrial DNA (mtDNA). karger.comnih.gov AZT, after being anabolized to its triphosphate form (AZT-TP), can inhibit mitochondrial DNA polymerase gamma (DNA pol γ), the enzyme responsible for mtDNA replication. karger.comresearchgate.netoup.complos.org This inhibition can lead to the termination of growing mtDNA strands and a reduction in mtDNA copy number. researchgate.netplos.orgnih.gov While mtDNA depletion has been observed in patients with AZT-related myopathy, some data suggest that alternative mechanisms may play a more direct role in myotoxicity. karger.comnih.gov

Another proposed mechanism involves AZT inhibiting thymidine (B127349) kinases, which could lead to a depletion of the thymidine triphosphate pool necessary for mtDNA replication, thereby indirectly inhibiting mtDNA replication. karger.com Conversely, some studies have shown an increase in mtDNA content in certain cell lines treated with AZT, suggesting potential mtDNA damage that triggers increased replication as a compensatory mechanism. nih.gov

Research findings on mtDNA depletion vary depending on the study model and duration of exposure. For instance, a study on rat cultured skeletal muscle cells showed that short-term treatment with AZT (48 hours) reduced mtDNA content in a dose-dependent manner (23% to 66% reduction compared to control with 10 to 100 µg/ml AZT). nih.gov In contrast, a study using differentiating 3T3-F442a cells showed a significant increase in mtDNA content with AZT treatment (1 and 10 µM). nih.gov Studies in HIV-infected pregnant women exposed to AZT showed higher mtDNA levels in placenta and umbilical cords compared to unexposed women, possibly due to the influence of AZT on the course of maternal HIV-1 infection. plos.org

Impact on Mitochondrial Respiratory Chain Enzyme Activities

Zidovudine can also impact the activity of enzymes within the mitochondrial respiratory chain, which are crucial for oxidative phosphorylation and ATP production. karger.comoup.com Studies have shown that AZT can inhibit the activity of various enzymes involved in electron transport. karger.com Dose-dependent inhibition of enzymes in complex I and complex II has been observed in intact mitochondria from rat skeletal muscle treated with AZT. karger.com AZT has also been related to decreased levels of complex IV (cytochrome c oxidase, COX), even in the absence of mtDNA depletion. oup.comnih.govasm.org However, some studies in cultured human muscle cells found that while AZT decreased activities of COX (complex IV) and SDH (part of complex II), activities of NADHR (complex I) and citrate (B86180) synthase were unchanged. nih.gov In HepG2 cells, AZT showed a significant effect on enzyme-containing subunits encoded by mtDNA, such as COX. asm.org Despite observing mtDNA depletion in some studies, the activities of respiratory chain complexes were found to be unaffected in primary human subcutaneous preadipocytes treated with AZT. asm.org

Data on the impact of AZT on mitochondrial respiratory chain enzyme activities are summarized in the table below:

| Mitochondrial Complex/Enzyme | Observed Effect of AZT | Study Model | Source |

| Complex I | Inhibition (Dose-dependent) | Intact rat skeletal muscle mitochondria | karger.com |

| Complex II | Inhibition (Dose-dependent) | Intact rat skeletal muscle mitochondria | karger.com |

| COX (Complex IV) | Decreased activity | Cultured human muscle cells | nih.gov |

| SDH (part of Complex II) | Decreased activity | Cultured human muscle cells | nih.gov |

| NADHR (Complex I) | Unchanged activity | Cultured human muscle cells | nih.gov |

| Citrate Synthase | Unchanged activity | Cultured human muscle cells | nih.gov |

| COX (Complex IV) | Decreased levels/activity | Related to decreased levels/activity oup.com, Significant effect on enzyme-containing subunits encoded by mtDNA asm.org | Various models |

Induction of Oxidative Stress and Lipid Accumulation

AZT treatment has been linked to the induction of oxidative stress, which can contribute to cellular damage and dysfunction. karger.comnih.govoup.complos.orgnih.gov Oxidative stress can arise from decreased OXPHOS activity leading to increased electron leakage and the generation of reactive oxygen species (ROS). oup.complos.orgnih.gov Studies have shown increased markers of oxidative stress, such as protein oxidation, nitration, glycation, and lipid peroxidation, in the liver of AZT-treated mice. plos.orgnih.govnih.gov

Furthermore, AZT has been implicated in promoting lipid accumulation, particularly in the liver (hepatic steatosis). plos.orgnih.govnih.gov This lipid accumulation is thought to be mediated, at least partially, by AZT-induced oxidative and endoplasmic reticulum (ER) stress. plos.orgnih.govnih.gov Research in mice demonstrated that AZT treatment significantly increased hepatic triglyceride levels and inflammation. plos.orgnih.govnih.gov This was associated with altered fatty acid metabolism, including increased levels of nuclear SREBP-1c (involved in fat synthesis) and decreased levels of proteins involved in fatty acid β-oxidation (phospho-acetyl-CoA carboxylase, phospho-AMP kinase, PPARα, and thiolase). plos.orgnih.govnih.gov AZT has also been shown to increase markers of adipocyte differentiation and lipid accumulation in adipose tissue. natap.org

Hematopoietic System Toxicity

Hematological toxicity is a common and significant adverse effect associated with zidovudine therapy. hiv.govcatie.caglobalresearchonline.netnih.govnih.gov This toxicity primarily manifests as bone marrow suppression, leading to impaired hematopoiesis. hiv.govcatie.canih.govfda.gov

Bone Marrow Suppression and Hematopoiesis Impairment

Zidovudine can be toxic to the bone marrow, the site of blood cell production. catie.canih.govfda.gov This myelosuppressive effect leads to a reduction in the production of various blood cell lineages. catie.canih.govfda.govjddtonline.info Studies have shown that AZT is toxic to myeloid and erythroid precursors in the bone marrow, reducing their proliferative capability in vitro. researchgate.net The severity of hematologic toxicities appears to be related to the patient's pretreatment bone marrow reserve, as well as the dose and duration of AZT therapy. fda.gov Bone marrow suppression can lead to pancytopenia, a deficiency in all three types of blood cells: red blood cells, white blood cells, and platelets. jddtonline.info

Data from a double-blind, placebo-controlled trial of AZT in patients with AIDS or AIDS-related complex demonstrated significant bone marrow suppression. nih.gov

| Hematologic Parameter | AZT Recipients (%) | Placebo Recipients (%) | P-value |

| Anemia (Hemoglobin < 7.5 g/dL) | 24 | 4 | < 0.001 |

| Required Red-Cell Transfusions | 21 | 4 | < 0.001 |

| Neutropenia (< 500 cells/mm³) | 16 | 2 | < 0.001 |

This study highlights the significantly higher incidence of anemia and neutropenia requiring intervention in patients receiving AZT. nih.gov

Etiology of Anemia and Neutropenia

Anemia (low red blood cell count) and neutropenia (low neutrophil count) are the most common hematological toxicities associated with AZT. hiv.govcatie.caglobalresearchonline.netnih.govnih.gov The primary etiology is the suppression of bone marrow function and the inhibition of proliferation of blood cell progenitor cells in a time- and dose-dependent fashion. nih.govresearchgate.netapin.org.ng AZT's structural similarity to thymidine allows it to interfere with DNA synthesis in rapidly dividing cells, including those in the bone marrow. nih.gov

Anemia can occur relatively early after starting AZT, sometimes within the first 4 to 6 weeks. catie.caglobalresearchonline.net Neutropenia typically occurs later, usually after 6 to 8 weeks of therapy. fda.gov Factors associated with a higher frequency of hematologic toxicity include low baseline CD4 lymphocyte counts, low serum vitamin B12 levels, pre-existing anemia or low neutrophil counts, and concurrent use of other myelosuppressive agents. hiv.govnih.govhiv.gov The AZT metabolite, 3'-amino-3'-deoxythymidine (B22303) (AMT), has been shown to be more toxic to human hematopoietic progenitor cells than AZT itself, contributing to the observed cytotoxicity. pharmgkb.orgscielo.br

While bone marrow suppression is the main mechanism, some studies have hypothesized that AZT may specifically suppress erythropoiesis or inhibit erythroid stem cells, leading to pure red-cell aplasia. globalresearchonline.netnih.gov

Development and Evaluation of Zidovudine Analogs and Derivatives

Rational Design Strategies for Zidovudine (B1683550) Analogs

Rational design strategies for AZT analogs aim to address the limitations of the parent compound by modifying its structure to optimize interactions with viral targets, improve cellular uptake, and enhance metabolic stability. researchgate.netcentralasianstudies.orgmdpi.com This involves targeted alterations to the nucleoside scaffold based on a deep understanding of the drug's mechanism of action and the mechanisms of resistance. unal.edu.cofrontiersin.org

Structural Modifications for Improved Antiviral Efficacy

Structural modifications of AZT have been explored to enhance its inhibitory activity against HIV-1 reverse transcriptase (RT) and overcome resistance mutations. These modifications can involve alterations to the sugar moiety, the thymine (B56734) base, or the azido (B1232118) group. researchgate.net For instance, replacing the oxygen by nitrogen in certain hybrid molecules of AZT with triterpenoids resulted in less active compounds. researchgate.net However, other modifications, such as the attachment of AZT with different triterpenoid (B12794562) acids, have shown excellent anticancer activities against certain cell lines. researchgate.net

Modifications at the 5'-hydroxyl group and the 5-methyl group of the thymidine (B127349) nucleus have also been investigated. researchgate.net Some derivatives have demonstrated improved activity against HIV-1 compared to AZT, along with better cytoprotective profiles. researchgate.net Studies have shown that certain 5'-hydroxyl modified derivatives exhibited potent activity in human peripheral blood mononuclear cells (PBMC). researchgate.net Additionally, the synthesis of a novel cyclic bromine AZT analog demonstrated similar selectivity index to AZT but with significantly higher lipophilicity, potentially increasing its ability to cross the blood-brain barrier. tandfonline.com

Data from studies evaluating the anti-HIV-1 activity of various AZT derivatives highlight the impact of structural changes. For example, some derivatives showed significantly increased activity and less toxicity compared to AZT. researchgate.net

Here is a table summarizing some research findings on the antiviral activity of modified AZT derivatives:

| Compound Type | Modification Site | Observed Activity/Finding | Citation |

| Hybrid molecules with triterpenoid acids | Triazole amide linkage | Excellent anticancer activities (IC50 < 10 µM) against KB and Hep-G2 cell lines. researchgate.net | researchgate.net |

| Azido group and furanose modified derivatives | Azido group, furanose | Some compounds showed excellent anticancer activities. researchgate.net | researchgate.net |

| 5'-hydroxyl modified derivatives | 5'-hydroxyl group | Potent activity against HIV-1 (EC50 = 0.10 nM) in PBMC. researchgate.net | researchgate.net |

| Thiopropionic acid derivative | Unknown | Better activity against HIV-I (IC = 0.31) and HIV-2 (0.29 μg/ml) and cytoprotectivity. researchgate.net | researchgate.net |

| Tricyclic AZT derivative (AZT-Cycl) | 5'-OH function modified | IC50 = 1 µmol L-1 without cytotoxicity (CCID50 > 1000 µmol L-1). scielo.brresearchgate.net | scielo.brresearchgate.net |

| Nucleotide dimers linked via a phosphate (B84403) bridge | Phosphate bridge linking | Enhanced in vitro anti-HIV potency compared to monomers. nih.gov | nih.gov |

Note: IC50 represents the half-maximal inhibitory concentration, EC50 represents the half-maximal effective concentration, and CCID50 represents the 50% cell culture infectious dose.

Design of Prodrugs for Enhanced Delivery and Reduced Toxicity

Prodrug strategies are widely employed to improve the pharmacokinetic properties of AZT, including enhancing its delivery to target cells and tissues, increasing its bioavailability, and reducing its systemic toxicity. mdpi.comcentralasianstudies.orgresearchgate.netmdpi.com Prodrugs are typically inactive until they are converted to the active drug within the body through enzymatic or chemical transformations. centralasianstudies.orgmdpi.com

Modifications aimed at creating AZT prodrugs often focus on the 5'-hydroxyl group, as phosphorylation at this position is required for AZT to become the active triphosphate form. nih.govscielo.br By masking this group, prodrugs can improve lipophilicity, facilitating better absorption and distribution, including across the blood-brain barrier. centralasianstudies.orgresearchgate.nettandfonline.com Examples include the synthesis of 5'-O-ester prodrugs and phosphate/phosphonate derivatives. researchgate.netmdpi.complos.org

Studies on AZT prodrugs have shown promising results in enhancing delivery and reducing toxicity. For instance, liposomal formulations incorporating an AZT prodrug (AZT-myristate) demonstrated increased AZT levels in the brain of rats compared to free AZT. researchgate.net Another prodrug, Nikavir (a 5'-H-phosphonate of AZT), showed reduced cytotoxicity and improved tolerance in patients, attributed to its slow conversion to AZT, which prevents high plasma concentrations. mdpi.com While Nikavir was less efficacious than AZT, its reduced toxicity offered a therapeutic advantage. mdpi.com

Research findings on AZT prodrugs highlight the potential for improved delivery and safety profiles:

| Prodrug Type | Modification Site | Key Finding | Citation |

| AZT-myristate loaded liposomes | 5'-hydroxyl | Improved pharmacokinetic properties and tissue distribution, including higher levels in the brain. researchgate.net | researchgate.net |

| Nikavir (5'-H-phosphonate) | 5'-hydroxyl | Reduced cytotoxicity and improved tolerance due to slow conversion to AZT. mdpi.com | mdpi.com |

| Zidovudine ester bearing pyrazinamide (B1679903) acetic acid | 5'-OH function | Highly potent anti-HIV-1 activity (EC50 < 0.0636 µM) with high selectivity index (>15,723). nih.gov | nih.gov |

| Zidovudine prodrugs with fluoroquinolone moiety | 5'-OH function | Showed inhibition against Mycobacterium tuberculosis and antibacterial activity against pathogenic bacteria. nih.gov | nih.gov |

Multi-Target-Directed Ligands (MTDLs) Incorporating the Zidovudine Pharmacophore

Multi-Target-Directed Ligands (MTDLs) represent a strategy to combat complex diseases like HIV/AIDS by designing single molecules that can interact with multiple biological targets involved in the disease pathway. researchgate.netacs.orgdntb.gov.ua Incorporating the AZT pharmacophore into MTDLs aims to leverage its known antiretroviral activity while simultaneously addressing other aspects of HIV infection or associated opportunistic infections. nih.govresearchgate.netdntb.gov.ua

This approach often involves the molecular hybridization of AZT with other pharmacologically active molecules. researchgate.netdntb.gov.ua The goal is to create compounds with synergistic effects, potentially overcoming drug resistance and improving therapeutic outcomes. nih.govdntb.gov.ua For example, AZT has been hybridized with antibacterial agents like fluoroquinolones to develop compounds with both anti-HIV and antibacterial activities, addressing the susceptibility of HIV/AIDS patients to opportunistic bacterial infections. frontiersin.orgresearchgate.net

Studies on AZT-based MTDLs have explored various hybrid structures. Some hybrids combining AZT with a HEPT analog showed anti-HIV activity, although less potent than AZT itself. mdpi.com Other research has focused on nucleotide dimers linked via a phosphate bridge, which demonstrated enhanced in vitro anti-HIV potency compared to the individual components. nih.gov The concept of co-drugs, where two synergistic drugs are linked, is also relevant to MTDL design incorporating the AZT pharmacophore. nih.gov

Research findings on AZT-based MTDLs illustrate the potential for broader therapeutic profiles:

| MTDL Type | Components Included | Observed Activity/Finding | Citation |

| Hybrid with fluoroquinolones | AZT and fluoroquinolone | Anti-HIV and antibacterial activities against Mycobacterium tuberculosis and other bacteria. researchgate.netnih.gov | researchgate.netnih.gov |

| Linked hybrids (NRTI and NNRTI) | AZT and HEPT analog | Anti-HIV activity, though less potent than AZT. mdpi.com | mdpi.com |

| Symmetrical nucleotide-(5′,5′)-dimer phosphotriester derivatives | AZT dimers | Anti-HIV-1 activity, with one compound showing good inhibitory potential and high cell protection. mdpi.com | mdpi.com |

Synthetic Methodologies for Novel Zidovudine Derivatives

The synthesis of novel AZT derivatives requires efficient and versatile methodologies to create diverse structural analogs and prodrugs. Advances in synthetic chemistry have facilitated the preparation of these compounds, enabling the exploration of new chemical space for improved antiviral agents.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a valuable tool in the preparation of AZT derivatives, offering advantages such as reduced reaction times, improved yields, and enhanced reaction specificity compared to conventional heating methods. researchgate.netscielo.br This technique utilizes microwave irradiation to rapidly heat the reaction mixture, accelerating the rate of chemical transformations.

Microwave irradiation has been successfully applied in the synthesis of various AZT derivatives. For example, ester derivatives of zidovudine modified at the 5'-hydroxyl group and the 5-methyl group of the thymidine nucleus were prepared using microwave irradiation, resulting in significantly shorter reaction times compared to conventional methods. researchgate.net Copper-catalyzed azide-alkyne cycloaddition (click chemistry) reactions, a common method for conjugating molecules, have also been successfully performed under microwave irradiation to synthesize AZT derivatives with good yields. scielo.br Microwave-induced synthesis has also been investigated for the preparation of O'-adamantylated uracil-derived nucleosides, including AZT derivatives. nih.gov

Preparation of Zidovudine Triphosphate Mimics

Zidovudine exerts its antiviral effect after being converted intracellularly to its active triphosphate form, AZT-triphosphate (AZT-TP). nih.govscielo.br AZT-TP inhibits HIV-1 RT by competing with the natural substrate, thymidine triphosphate (TTP), and by causing chain termination during viral DNA synthesis. scielo.brwikijournalclub.orgwikipedia.org The synthesis of AZT triphosphate mimics (AZT P3Ms) is crucial for studying the interaction of the active drug with HIV-1 RT and for developing potential new inhibitors that bypass the need for intracellular phosphorylation. acs.orgnih.govnih.gov

The preparation of AZT P3Ms involves complex synthetic routes to create molecules that structurally and functionally resemble AZT-TP. These mimics often contain modified phosphate linkages or altered sugar moieties. acs.orgnih.govnih.gov For instance, synthesis of AZT P3Ms has involved reactions of AZT with phosphitylating agents followed by treatment with pyrophosphate analogs. acs.orgnih.gov Modifications at the β,γ-bridge of the triphosphate have been explored, leading to compounds with varied inhibitory activities against HIV-1 RT. nih.gov Some AZT P3Ms have shown potent inhibition of HIV-1 RT and improved stability compared to AZT triphosphate. acs.orgnih.gov

Research on AZT P3Ms has provided insights into the structural requirements for inhibiting HIV-1 RT:

| AZT Triphosphate Mimic Type | Modification Site | Key Finding | Citation |

| AZT 5'-α-borano-β,γ-bridge-modified triphosphates | β,γ-bridge of triphosphate | Varied inhibitory activities against HIV-1 RT (Ki from 9.5 to >500 nM). nih.gov | nih.gov |

| AZT 5'-α-Rp-borano-β,γ-(difluoromethylene)triphosphate | β,γ-bridge of triphosphate | Potent inhibition of HIV-1 RT (Ki = 9.5 nM) and significantly higher stability than AZT triphosphate. acs.orgnih.gov | acs.orgnih.gov |

Note: Ki represents the inhibition constant.

Antiviral Activity of Zidovudine Beyond Hiv

Efficacy Against Other Retroviruses (e.g., Murine Leukemia Virus, Human T-cell Leukemia Virus-1)

Studies have shown Zidovudine's inhibitory effects on various mammalian retroviruses in addition to HIV. viivhealthcare.comviivexchange.com Research dating back to the 1970s identified Zidovudine's activity against murine leukemia virus (MLV). wikipedia.orgasu.edu Specifically, Wolfram Ostertag's work in 1974 demonstrated that a strain of murine leukemia virus, Friend virus, could not replicate when treated with Zidovudine (B1683550). wikipedia.orgasu.edu In vivo studies in mice infected with Friend leukemia virus (FLV) have investigated the efficacy of Zidovudine treatment under different protocols. These studies showed that Zidovudine therapy suppressed or reduced virus-induced splenomegaly and increased survival time in mice. nih.gov The efficacy was found to be greater when treatment was initiated earlier after virus inoculation. nih.gov Another study using the murine acquired immunodeficiency syndrome (MAIDS) model, induced by LP-BM5 murine leukemia virus, demonstrated that Zidovudine treatment efficiently prevented the induction of immunodeficiency when started at the time of virus inoculation. asm.org Delaying treatment initiation resulted in only partial protection. asm.org

Zidovudine has also shown activity against Human T-cell Leukemia Virus Type 1 (HTLV-1). In vitro studies have indicated that Zidovudine can inhibit the transmission of HTLV-1 to susceptible cells. viivexchange.comasm.org Concentrations of 1 to 3 µg/mL of Zidovudine have been shown to inhibit HTLV-1 transmission. viivexchange.com Furthermore, research has found a suppression of HTLV-1 Gag protein production and a reduction in proviral DNA when primary CD4+ T lymphocytes were exposed to HTLV-1 and cultured in the presence of Zidovudine. asm.org Low concentrations of Zidovudine (as low as 0.1 µM) have been shown to inhibit HTLV-1 transmission to adult PBMCs in vitro, inhibiting the production of viral DNA and RNA. asm.org

Studies have also shown Zidovudine's activity against several strains of simian immunodeficiency virus (SIV), with ID50 values varying depending on the species of origin and assay method used. viivexchange.com

Here is a summary of Zidovudine's efficacy against other retroviruses:

| Retrovirus | In Vitro Activity | In Vivo Activity (Model) | Key Findings |

| Murine Leukemia Virus (MLV) | Inhibits replication wikipedia.orgasu.edu | Suppressed splenomegaly, increased survival (Friend virus in mice) nih.gov ; Prevented immunodeficiency (LP-BM5 in mice) asm.org | Efficacy is dependent on early initiation and virus inoculum size nih.govasm.org. |

| Human T-cell Leukemia Virus-1 (HTLV-1) | Inhibits transmission, reduces viral DNA/RNA viivexchange.comasm.org | Reduced proviral load in ATLL patients (in combination with interferon-alpha) tandfonline.comresearchgate.net | Combination therapy with interferon-alpha shows high response rates and improved survival in ATLL subtypes nih.govresearchgate.net. |

| Simian Immunodeficiency Virus (SIV) | Inhibits replication (varying ID50s) viivexchange.com | Delayed onset of viremia (macaque monkeys) cdc.gov | Activity observed across different strains viivexchange.com. |

Exploration of Zidovudine's Antiviral Spectrum Against Non-Retroviral Agents (e.g., SARS-CoV-2)

While Zidovudine is primarily effective against retroviruses due to its mechanism targeting reverse transcriptase, which is unique to these viruses, its potential activity against non-retroviral agents has been explored. Early studies indicated that most non-retroviruses tested were insensitive to Zidovudine, with the exception of Epstein-Barr virus, against which it showed some inhibitory activity in vitro, although the clinical significance was unknown. viivhealthcare.comnih.govviivhealthcare.com

More recently, in the context of the SARS-CoV-2 pandemic, there has been exploration into the potential of existing drugs, including Zidovudine, for repurposing. dovepress.comnih.gov Although SARS-CoV-2 is an RNA virus and does not possess a reverse transcriptase in its primary replication cycle, some research has suggested potential interactions. In silico analyses and in vitro kinetic tests have indicated that Zidovudine may act as an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the virus's replication. nih.govmdpi.comresearchgate.net In silico studies have suggested that Zidovudine may bind to the catalytic site of the SARS-CoV-2 RdRp, potentially impairing the formation of new viral RNA strands. mdpi.com

However, clinical trial results evaluating Zidovudine, often in combination with other drugs like hydroxychloroquine (B89500) or azithromycin, for the treatment of COVID-19 have yielded mixed or unsupportive findings. clinmedjournals.orgnih.govumich.edubjgpopen.org Some in vitro studies showed conflicting results regarding Zidovudine's direct activity against SARS-CoV-2, with some suggesting activity only in combination with other agents. bjgpopen.org Other studies found no significant improvement in viral clearance or clinical outcomes with Zidovudine-containing regimens in COVID-19 patients. nih.gov

Here is a summary of findings regarding Zidovudine's activity against non-retroviral agents, particularly SARS-CoV-2:

| Non-Retroviral Agent | In Vitro Activity | In Vivo/Clinical Findings | Key Findings |

| Epstein-Barr Virus | Inhibitory activity observed (ID50 1.4 to 2.7 µg/mL) viivhealthcare.comviivhealthcare.com | Clinical significance unknown viivhealthcare.comviivhealthcare.com. | Activity noted, but relevance in clinical settings requires further investigation viivhealthcare.comviivhealthcare.com. |

| SARS-CoV-2 | Suggested inhibition of RNA-dependent RNA polymerase (in silico, kinetic tests) nih.govmdpi.comresearchgate.net | Mixed or unsupportive results in clinical trials for COVID-19 treatment clinmedjournals.orgnih.govumich.edubjgpopen.org. | In silico and in vitro data suggest potential interaction with viral RdRp, but clinical efficacy in COVID-19 has not been established mdpi.comnih.gov. |

Pharmacological Interactions and Co Administration Research with Zidovudine

Molecular Basis of Drug-Drug Interactions Affecting Zidovudine (B1683550) Metabolism

Drug interactions affecting zidovudine metabolism primarily involve interference with its glucuronidation by UGT enzymes or, to a lesser extent, its intracellular phosphorylation asm.orgnih.govasm.org.

Studies using human hepatic microsomes have shown that certain co-administered drugs can inhibit AZT glucuronidation in a concentration-dependent manner asm.org. Fluconazole (B54011) and valproic acid, for instance, have demonstrated 50% inhibition of GAZT formation at concentrations within their usual clinical ranges asm.org. This inhibition can lead to increased serum concentrations of the parent compound, zidovudine asm.org.

While glucuronidation is the major clearance pathway, intracellular phosphorylation to ZDV-TP is essential for zidovudine's antiviral activity nih.govasm.org. In vitro studies have investigated the effect of various co-administered drugs on this phosphorylation process in different cell systems, including peripheral blood mononuclear cells (PBMCs), Molt 4 cells, and U937 cells asm.org. Of the drugs tested, only doxorubicin (B1662922) and ribavirin (B1680618) were found to inhibit the formation of zidovudine anabolites (phosphorylated forms) asm.org. The exact mechanism for this inhibition requires further study asm.org.

Drug transporters also play a role in zidovudine's cellular uptake and renal excretion. Zidovudine can pass through membranes via passive diffusion or uptake transporters such as SLC28A1, SLC28A3, SLC22A6, SLC22A7, SLC22A8, and SLC22A11 nih.gov. Interference with these transporters by co-administered drugs could potentially alter zidovudine's intracellular concentrations and/or excretion rate nih.gov. For example, probenecid (B1678239) has been reported to increase zidovudine levels, likely due to decreased excretion and/or metabolism nih.gov.

Impact of Co-Administered Agents on Zidovudine's Efficacy and Toxicity Profile

The impact of co-administered agents on zidovudine's efficacy and toxicity profile can stem from altered metabolism, additive toxicities, or interference with the phosphorylation process.

Inhibition of zidovudine glucuronidation by drugs like fluconazole and valproic acid can lead to increased zidovudine exposure, potentially increasing the risk of dose-related toxicities asm.org. Co-administration of zidovudine with other drugs metabolized by glucuronidation should be approached with caution due to the potential for potentiated toxicity of either drug viivhealthcare.comviivhealthcare.com.

Concomitant treatment with potentially myelosuppressive or nephrotoxic drugs can increase the risk of adverse reactions to zidovudine hiv-druginteractions.orgviivhealthcare.commedscape.com. Examples of such drugs include albendazole, systemic pentamidine, dapsone, pyrimethamine, co-trimoxazole, amphotericin B, flucytosine, ganciclovir, interferon, vincristine, vinblastine, and doxorubicin hiv-druginteractions.orgviivhealthcare.commedscape.com. Monitoring of hematological parameters and renal function is recommended when these drugs are co-administered with zidovudine viivhealthcare.com.

The co-administration of ribavirin with zidovudine is generally not advised, particularly in patients with a history of zidovudine-induced anemia viivhealthcare.comviivhealthcare.com. Although pharmacokinetic or pharmacodynamic interactions were not always evident in studies of HIV/HCV co-infected patients, exacerbation of anemia due to ribavirin has been reported when zidovudine is part of the regimen viivhealthcare.comviivhealthcare.com. In vitro studies also suggest that ribavirin can reduce the phosphorylation of pyrimidine (B1678525) nucleoside analogues like zidovudine viivhealthcare.com.

Some drugs may decrease zidovudine levels. For instance, rifampin and rifabutin (B1679326) can decrease zidovudine levels by increasing its metabolism, potentially through effects on hepatic enzymes medscape.com. Orlistat may decrease the absorption of oral zidovudine, potentially leading to loss of virological control medscape.com.

Conversely, some combinations have shown no significant pharmacokinetic interactions. For example, limited clinical trial data did not indicate a significantly increased risk of adverse reactions to zidovudine with co-trimoxazole, aerosolised pentamidine, pyrimethamine, and aciclovir at prophylaxis doses hiv-druginteractions.org. Pharmacokinetic analysis showed no drug interaction when zidovudine and aciclovir were coadministered in one study hiv-druginteractions.org. Similarly, no clinically significant alterations in lamivudine (B182088) or zidovudine pharmacokinetics were observed in a study of zidovudine in combination with lamivudine hiv-druginteractions.org.

Research on Zidovudine in Combination Antiretroviral Therapies (cART)

Research has consistently demonstrated the superiority of combination antiretroviral therapy (cART) over zidovudine monotherapy for the treatment of HIV infection acpjournals.org. Zidovudine is a key component of many cART regimens and is generally recommended for use in combination with other antiretrovirals wikipedia.org.

Early clinical trials, such as the Delta study and studies from the AIDS Clinical Trials Group (ACTG) and Community Programs for Clinical Research on AIDS (CPCRA), supported the benefit of combination therapy containing zidovudine compared to zidovudine alone acpjournals.org. These studies showed that combinations including zidovudine with other NRTIs like didanosine (B1670492) (ddI) or zalcitabine (B1682364) (ddC) improved survival and reduced disease progression more effectively than zidovudine monotherapy, particularly in patients without previous zidovudine use acpjournals.org.

Studies have evaluated various combinations involving zidovudine. For example, trials have investigated zidovudine in combination with lamivudine (3TC), stavudine (B1682478) (d4T), didanosine (ddI), abacavir (B1662851) (ABC), and protease inhibitors like ritonavir (B1064) and saquinavir, as well as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and integrase inhibitors uw.edudrugbank.comoup.com.

Research has also explored the impact of zidovudine-containing cART on specific outcomes, such as the development of drug resistance and the influence on body composition and neurological function oup.complos.orgresearchgate.nettandfonline.com. Studies have examined the emergence of thymidine (B127349) analog resistance mutations (TAMs) in patients receiving zidovudine-containing regimens researchgate.net. Research has also investigated the effect of zidovudine-containing cART on neurocognitive function, with some studies suggesting improvements oup.com. However, the efficacy of zidovudine and other NRTIs in targeting HIV infection in specific cell types, such as astrocytes in the central nervous system, has been an area of research, with some in vitro studies suggesting reduced inhibitory activity in these cells compared to macrophage-lineage cells plos.org.

Furthermore, research continues to evaluate the long-term effects of zidovudine-containing cART, including its association with conditions like lipoatrophy. Studies have indicated that longer exposure to zidovudine/lamivudine-containing cART is associated with reduced subcutaneous adipose tissue tandfonline.com.

The use of zidovudine in cART has significantly improved the prognosis for individuals living with HIV oup.commdpi.com. Ongoing research continues to refine our understanding of its interactions and optimal use in various combination strategies.

Advanced Research Methodologies and Future Directions in Zidovudine Studies

In Vitro and In Vivo Research Models for Zidovudine (B1683550) Evaluation

Both in vitro (cell culture) and in vivo (animal) models are crucial for evaluating zidovudine's effects, ranging from its fundamental mechanisms of action to its complex interactions within a living organism.

Cell Culture Systems for Mechanistic and Toxicological Studies

Cell culture systems provide controlled environments to investigate the cellular and molecular effects of zidovudine. These models are instrumental in understanding how zidovudine is processed within cells, its interaction with viral and host enzymes, and its potential for cellular toxicity.

Studies utilizing human lymphoblastoid cells, such as TK6 cells, have been employed to assess the cytotoxic effects of zidovudine. For instance, the concentration inhibiting 50% of cell growth (IC50) for zidovudine in TK6 cells was found to be approximately 900 μM. pnas.org Cell culture studies have also demonstrated that zidovudine can be incorporated into both nuclear and mitochondrial DNA in mammalian cells. pnas.orginchem.org

Furthermore, cell culture models are used to study zidovudine's antiviral activity and potential interactions with other drugs. For example, studies in cultured human lymphoblastoid cells have shown a synergistic enhancement of zidovudine-DNA incorporation and increased mutant frequency when zidovudine is combined with didanosine (B1670492). pnas.org Cell culture systems are also utilized to investigate the activity of zidovudine against HIV in different cell types, including astrocytes and monocyte-derived macrophages, revealing potential differences in efficacy depending on the cell population. plos.orgasm.org

Cell culture systems are also vital for toxicological assessments, including evaluating genotoxic potential. While bacterial mutagenicity assays for zidovudine have shown negative results, it has been found to be weakly mutagenic in mammalian cells at higher concentrations and can cause chromosomal aberrations in cultured human lymphocytes. nih.gov

Biochemical and Molecular Kinetic Analysis of Zidovudine Action and Resistance

Understanding the biochemical and molecular kinetics of zidovudine is fundamental to its action as an antiviral agent and the development of resistance. Zidovudine is a nucleoside analog that requires intracellular phosphorylation to its active triphosphate form (AZT-TP). maynoothuniversity.ie AZT-TP competes with the natural substrate, thymidine (B127349) triphosphate (TTP), for incorporation by the viral enzyme reverse transcriptase (RT). maynoothuniversity.ie Upon incorporation, AZT-TP acts as a chain terminator, preventing the elongation of the viral DNA chain.

Biochemical and molecular kinetic studies focus on the efficiency of zidovudine phosphorylation, the affinity of AZT-TP for HIV-1 RT compared to TTP, and the rate of incorporation of AZT-TP into the viral DNA. These studies also investigate the mechanisms of resistance, which primarily involve mutations in the HIV-1 RT enzyme that reduce its affinity for AZT-TP or increase its ability to excise incorporated AZT-MP (the monophosphate form).

Molecular kinetic analysis helps to quantify the impact of specific mutations on the catalytic efficiency of RT in the presence of zidovudine. Studies have identified key mutations, such as M41L and T215Y, which are associated with zidovudine resistance. nih.gov Biochemical assays can measure the relative incorporation of AZT-TP versus TTP by wild-type and mutant RT enzymes and the rate of pyrophosphorolysis (excision of the incorporated nucleotide analog).

Understanding these kinetic parameters is crucial for predicting the effectiveness of zidovudine against different HIV-1 strains and for designing strategies to overcome resistance.

Structural Biology and Molecular Modeling Approaches in Zidovudine Research

Structural biology techniques, such as X-ray crystallography, and molecular modeling approaches play a significant role in understanding the interaction of zidovudine and its active metabolite with its target enzyme, HIV-1 reverse transcriptase.